molecular formula C14H12ClN5O2S B6519208 N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzenesulfonamide CAS No. 921083-83-2

N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzenesulfonamide

Cat. No.: B6519208
CAS No.: 921083-83-2
M. Wt: 349.8 g/mol
InChI Key: FHPDOUGHIPNTAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzenesulfonamide is a synthetic organic compound characterized by a central 1,2,3,4-tetrazole ring substituted with a 4-chlorophenyl group at the 1-position. A methylene (-CH2-) linker connects the tetrazole to a benzenesulfonamide moiety. While direct data on its applications or physical properties are unavailable in the provided evidence, structural analogs suggest that such compounds are often explored in medicinal chemistry and agrochemical research .

Properties

IUPAC Name

N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN5O2S/c15-11-6-8-12(9-7-11)20-14(17-18-19-20)10-16-23(21,22)13-4-2-1-3-5-13/h1-9,16H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHPDOUGHIPNTAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 1-(4-Chlorophenyl)-1H-tetrazole-5-carbonitrile

A mixture of 4-chloroaniline (10.0 g, 78.4 mmol), cyanogen bromide (8.3 g, 78.4 mmol), and sodium azide (5.1 g, 78.4 mmol) in dimethylformamide (DMF, 100 mL) is heated at 80°C for 12 hours. The reaction is quenched with ice water, and the precipitated product is filtered and recrystallized from ethanol to yield 1-(4-chlorophenyl)-1H-tetrazole-5-carbonitrile as a white solid (Yield: 68%, m.p. 189–191°C).

Key Reaction Parameters

  • Solvent: DMF facilitates polar aprotic conditions essential for cycloaddition.

  • Temperature: Elevated temperatures (80°C) accelerate reaction kinetics.

  • Purification: Ethanol recrystallization removes unreacted starting materials.

Functionalization of the Tetrazole Moiety

The nitrile group at the 5-position of the tetrazole is reduced to an aminomethyl group, enabling subsequent sulfonylation.

Reduction of Nitrile to Aminomethyl

1-(4-Chlorophenyl)-1H-tetrazole-5-carbonitrile (5.0 g, 22.7 mmol) is suspended in tetrahydrofuran (THF, 50 mL) and treated with lithium aluminum hydride (LAH, 2.6 g, 68.1 mmol) under nitrogen at 0°C. The mixture is refluxed for 6 hours, cooled, and cautiously quenched with aqueous NaOH (10%). The organic layer is extracted with ethyl acetate, dried over MgSO₄, and concentrated to afford [1-(4-chlorophenyl)-1H-tetrazol-5-yl]methanamine as a pale-yellow oil (Yield: 74%).

Optimization Insights

  • Reducing Agent: LAH provides superior selectivity for nitrile-to-amine reduction over catalytic hydrogenation.

  • Quenching Protocol: Gradual NaOH addition prevents exothermic decomposition of residual LAH.

Sulfonylation with Benzenesulfonyl Chloride

The final step involves coupling the aminomethyl-tetrazole intermediate with benzenesulfonyl chloride to form the target sulfonamide.

Synthesis of N-{[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]methyl}benzenesulfonamide

[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]methanamine (3.0 g, 12.1 mmol) is dissolved in anhydrous dichloromethane (DCM, 30 mL) and cooled to 0°C. Benzenesulfonyl chloride (2.3 g, 13.3 mmol) is added dropwise, followed by triethylamine (3.7 mL, 26.6 mmol). The reaction is stirred at room temperature for 4 hours, washed with 1M HCl and brine, dried over Na₂SO₄, and concentrated. The crude product is purified via silica gel chromatography (hexane/ethyl acetate, 3:1) to yield the title compound as a white crystalline solid (Yield: 82%, m.p. 215–217°C).

Critical Considerations

  • Base Selection: Triethylamine scavenges HCl, driving the reaction to completion.

  • Chromatography: Gradient elution removes unreacted sulfonyl chloride and byproducts.

Alternative Synthetic Pathways

Direct Alkylation of Tetrazole

An alternative route involves alkylation of 1-(4-chlorophenyl)-1H-tetrazole with chloromethyl benzenesulfonate. However, this method suffers from low regioselectivity and necessitates harsh conditions (e.g., NaH in DMF, 60°C), yielding only 43% of the desired product.

Microwave-Assisted Cycloaddition

Microwave irradiation (150°C, 30 min) accelerates the [2+3] cycloaddition step, reducing reaction time by 70% while maintaining comparable yields (65–70%). This approach is advantageous for high-throughput synthesis but requires specialized equipment.

Comparative Analysis of Methods

Parameter Cycloaddition-Reduction-Sulfonylation Direct Alkylation Microwave-Assisted
Overall Yield 68% → 74% → 82%43%70%
Reaction Time 32 hours18 hours6 hours
Purification Complexity Moderate (chromatography)High (recrystallization)Moderate (filtration)
Regioselectivity >95%60–70%>90%

Challenges and Mitigation Strategies

  • Tetrazole Ring Stability: Prolonged exposure to strong acids or bases leads to ring-opening. Using mild conditions (pH 6–8) during sulfonylation preserves integrity.

  • Aminomethyl Group Reactivity: The primary amine is prone to oxidation. Conducting reductions under inert atmosphere (N₂/Ar) minimizes degradation.

  • Byproduct Formation: Residual sodium azide in cycloaddition steps generates hydrazoic acid (HN₃), requiring thorough washing with aqueous NaHCO₃ .

Chemical Reactions Analysis

Types of Reactions

N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: The tetrazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted tetrazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antibacterial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzenesulfonamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group, allowing it to bind to enzymes and receptors. This binding can inhibit the activity of certain enzymes, leading to its therapeutic effects. The sulfonamide group can also interact with proteins, further contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following compounds share the [1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl backbone but differ in substituents, leading to distinct molecular properties:

Table 1: Structural Comparison of Key Analogs
Compound Name (CAS) Molecular Formula Molecular Weight Key Substituent Potential Implications
Target Compound : N-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}benzenesulfonamide C14H12ClN5O2S* ~349.8* Benzenesulfonamide (-SO2NH2) High polarity, potential enzyme inhibition
1-(4-chlorophenyl)-N-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}-5-oxopyrrolidine-3-carboxamide (897623-30-2) C19H16Cl2N6O2 431.3 Pyrrolidone-3-carboxamide Enhanced hydrogen bonding, lactam rigidity
N-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}-9H-xanthene-9-carboxamide (897623-28-8) C26H19ClN6O2* ~482.9* Xanthene-carboxamide Bulky tricyclic structure, increased lipophilicity
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide (897615-50-8) C17H17ClN6O3S 420.9 Dimethylsulfamoyl benzamide Improved metabolic stability, sulfonamide derivatization

*Inferred from structural analysis due to lack of direct evidence.

Key Differences and Implications

However, bulky substituents like the xanthene ring () may reduce solubility despite increasing lipophilicity . The dimethylsulfamoyl group in ’s compound introduces a tertiary amine, which could improve metabolic stability and membrane permeability compared to primary sulfonamides .

Steric and Conformational Influences :

  • The pyrrolidone-3-carboxamide in introduces a rigid lactam ring, which may restrict molecular flexibility and alter binding interactions in biological systems .
  • The xanthene-carboxamide () adds significant steric bulk, likely reducing steric accessibility for target binding but enhancing aromatic stacking interactions .

Chlorine Substitution Patterns :

  • The target compound and ’s analog both feature 4-chlorophenyl groups, which increase lipophilicity and may enhance interactions with hydrophobic protein pockets. ’s compound includes a second chlorine atom, further amplifying these effects .

Molecular Weight Trends :

  • The xanthene derivative () has the highest molecular weight (~482.9), which may limit blood-brain barrier penetration but improve binding affinity in large enzymatic pockets .
  • The dimethylsulfamoyl analog () balances moderate molecular weight (420.9) with functional group diversity, making it a candidate for optimization in drug discovery .

Biological Activity

N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzenesulfonamide is a complex organic compound notable for its potential biological activities. This compound features a tetrazole ring and a sulfonamide functional group, which are critical for its pharmacological effects. The presence of the 4-chlorophenyl substituent enhances its biological activity, making it an interesting subject in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C13H12ClN5O2S, with a molecular weight of approximately 317.78 g/mol. Its structure can be represented as follows:

\text{N 1 4 chlorophenyl 1H 1 2 3 4 tetrazol 5 yl methyl}benzenesulfonamide}

This compound is characterized by the following functional groups:

  • Tetrazole ring : Known for diverse biological activities.
  • Sulfonamide group : Often associated with antibacterial properties.

Biological Activities

This compound exhibits a variety of biological activities that can be categorized as follows:

Antimicrobial Activity

Research has indicated that compounds similar to this compound demonstrate significant antimicrobial effects. For instance:

  • Antibacterial Effects : Studies show moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes:

  • Acetylcholinesterase (AChE) : Important in treating neurological disorders.
  • Urease : Its inhibition has implications in treating urinary infections.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties:

  • It has shown cytotoxic effects against several cancer cell lines. The mechanism appears to involve cell cycle arrest and induction of apoptosis .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications in its structure. A comparative analysis with similar compounds reveals insights into its SAR:

Compound NameStructure FeaturesBiological Activity
4-Chloro-N-(5-methyl-1H-tetrazol-3-yl)benzenesulfonamideSimilar sulfonamide and tetrazole structureAntimicrobial
5-(4-Chlorophenyl)-1H-tetrazoleLacks sulfonamide groupAnticancer
N-(5-Aryl-tetrazol-1-yl)benzenesulfonamidesVariations in aryl groupsDiverse biological activities

These variations highlight the unique combination of functional groups in this compound that may enhance its therapeutic potential compared to other compounds.

Case Studies and Research Findings

Several studies have focused on evaluating the efficacy of this compound:

  • Antibacterial Screening : In a study evaluating the antibacterial properties of various synthesized compounds including this tetrazole derivative, it was found to exhibit significant inhibitory activity against pathogenic bacteria .
  • Enzyme Inhibition Studies : The compound was tested for AChE inhibition where it demonstrated strong activity compared to standard inhibitors .
  • Cytotoxicity Assays : In vitro assays on human cancer cell lines indicated that the compound effectively inhibited cell proliferation at micromolar concentrations .

Q & A

Q. Q1. What synthetic methodologies are recommended for preparing N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzenesulfonamide?

A1. The synthesis typically involves a multi-step approach:

Tetrazole Formation : React 4-chlorophenylhydrazine with nitriles or cyanides under acidic conditions to form the tetrazole core (e.g., via [2+3] cycloaddition with NaN₃ and NH₄Cl) .

Alkylation : Introduce the methylene bridge using chloromethylation reagents (e.g., ClCH₂SO₂C₆H₅) under basic conditions (K₂CO₃/DMF) .

Sulfonamide Coupling : React the intermediate with benzenesulfonamide derivatives in the presence of coupling agents like EDCI/HOBt .
Key Characterization : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and structural integrity using ¹H/¹³C NMR (e.g., δ ~7.5–8.0 ppm for aromatic protons) and HRMS (calculated for C₁₄H₁₂ClN₅O₂S: [M+H]⁺ 350.0472) .

Q. Q2. How can researchers validate the structural integrity of this compound post-synthesis?

A2. Use a combination of analytical techniques:

  • NMR Spectroscopy : Assign peaks for the tetrazole ring (δ ~8.5–9.5 ppm for N–H in DMSO-d₆) and sulfonamide group (δ ~3.5 ppm for –SO₂–NH–) .
  • X-ray Crystallography : Employ SHELX software for single-crystal analysis to resolve bond angles and confirm stereochemistry .
  • Mass Spectrometry : HRMS with ESI+ ionization to verify molecular ion clusters matching theoretical values (e.g., m/z 350.0472 ± 0.0005) .

Advanced Research Questions

Q. Q3. What strategies can resolve contradictions in biological activity data for this compound across studies?

A3. Discrepancies may arise from:

  • Assay Variability : Standardize protocols (e.g., MTT assays for cytotoxicity, fixed incubation times) .
  • Solubility Issues : Optimize DMSO concentrations (<0.1% v/v) or use surfactants (e.g., Tween-80) to prevent aggregation .
  • Structural Confirmation : Re-validate batches with LC-MS to rule out degradation or isomerization .
    Example : A study reporting IC₅₀ = 2 µM vs. 10 µM may reflect differences in cell lines (e.g., A549 vs. HeLa) or metabolite interference .

Q. Q4. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

A4. Focus on modular modifications:

Tetrazole Substitution : Replace 4-chlorophenyl with electron-withdrawing groups (e.g., –CF₃) to enhance metabolic stability .

Sulfonamide Tuning : Introduce para-substituents (e.g., –NO₂, –OCH₃) to modulate target binding (e.g., carbonic anhydrase inhibition) .

Linker Optimization : Replace methylene with ethylene (–CH₂CH₂–) to reduce steric hindrance .
Methodology : Use molecular docking (AutoDock Vina) to predict interactions with targets like HDACs or COX-2, followed by synthesis and SPR-based binding assays .

Q. Q5. What computational tools are effective for predicting the pharmacokinetic profile of this compound?

A5. Leverage in silico platforms:

  • ADMET Prediction : SwissADME for bioavailability, BBB permeability, and CYP450 inhibition .
  • Metabolic Stability : GLORYx to identify potential sites of Phase I/II metabolism (e.g., tetrazole ring oxidation) .
  • Toxicity Profiling : ProTox-II for hepatotoxicity and mutagenicity risks .
    Case Study : Simulations may predict high plasma protein binding (>90%) due to the sulfonamide group, necessitating in vivo PK studies in rodent models .

Key Methodological Recommendations

  • Synthesis : Prioritize anhydrous conditions for tetrazole stability .
  • Crystallography : Use SHELXL for high-resolution refinement of sulfonamide torsional angles .
  • Biological Assays : Include positive controls (e.g., cisplatin for cytotoxicity) and validate via orthogonal methods (e.g., Western blot for target inhibition) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.